Miclxin is synthesized using chemical methods that involve the modification of existing compounds to enhance its inhibitory properties against MIC60. While specific synthetic pathways are proprietary, the general approach includes:
The synthesis process must be optimized to yield sufficient quantities for both in vitro and in vivo studies.
The molecular structure of Miclxin can be represented as follows:
The structure features multiple functional groups that contribute to its biological activity, particularly its ability to interact with mitochondrial proteins .
Miclxin's primary reaction involves binding to MIC60, disrupting its function within the mitochondrial contact site and cristae organizing system (MICOS). This interaction leads to:
The compound's effectiveness is particularly noted in cells with mutated β-catenin, highlighting its specificity for certain tumor types.
Miclxin operates through a multi-step mechanism:
Research indicates that Miclxin effectively induces apoptosis in β-catenin mutant HCT116 cells while sparing those with wild-type β-catenin .
Miclxin exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise dosing and stability are required for effective experimentation .
Miclxin has significant potential applications in cancer research:
β-Catenin (encoded by CTNNB1) serves as the central transcriptional co-activator in the canonical Wnt signaling pathway. Mutations in β-catenin—particularly exon 3 deletions or point mutations (e.g., S45Y, T41A)—impair its phosphorylation-dependent degradation. This results in constitutive nuclear translocation and unchecked transcription of oncogenes like MYC and CCND1 [1] [5]. Such mutations are prevalent in colorectal carcinomas (e.g., HCT116 cells with CTNNB1 Δ45 mutation), hepatocellular carcinoma, and endometrial cancers, driving tumor proliferation, epithelial-mesenchymal transition, and therapeutic resistance. The absence of clinically approved β-catenin inhibitors underscores the critical need for mutation-specific targeting strategies [1] [5].
Table 1: Oncogenic Consequences of β-Catenin Mutations
Mutation Type | Functional Impact | Associated Cancers |
---|---|---|
Exon 3 deletions (e.g., Δ45) | Loss of degradation motifs; protein stabilization | Colorectal, Endometrial |
Ser45 point mutations | Impaired GSK3β phosphorylation | Hepatocellular, Ovarian |
Thr41 mutations | Enhanced nuclear translocation | Melanoma, Pancreatic |
Miclxin (DS37262926) exhibits synthetic lethality toward tumor cells harboring β-catenin mutations. In isogenic HCT116 cell models, Miclxin induced apoptosis in CTNNB1 Δ45/− cells (100% growth inhibition at 15 μM) but spared wild-type CTNNB1 +/− counterparts [1] [6]. This selectivity arises from two mechanistic layers:
Miclxin directly binds MIC60 (mitofilin), a core scaffold protein of the Mitochondrial Contact Site and Cristae Organizing System (MICOS) complex. MIC60 governs cristae junction formation, inner membrane architecture, and respiratory supercomplex assembly [1] [3] [5]. Miclxin-MIC60 inhibition triggers:
Table 2: MICOS Complex Functions and Miclxin-Induced Dysregulation
MICOS Subunit | Function | Effect of Miclxin Binding |
---|---|---|
MIC60 (Mitofilin) | Cristae junction stabilization | Cristae disassembly; loss of membrane potential |
MIC10 | Inner membrane curvature | Indirect destabilization |
MIC19 | MIC60-MIC10 bridging | Impaired complex assembly |
Miclxin (C₂₆H₂₇N₅O₂; MW 441.52 g/mol) features a methoxy-substituted benzyl core linked to a tetracyclic heteroaromatic system. This structure facilitates:
Table 3: Biophysical Properties of Miclxin
Property | Value | Method of Analysis |
---|---|---|
Molecular weight | 441.52 g/mol | Mass spectrometry |
Binding affinity (Kd) | ~22.65 μM (in DMSO) | Isothermal titration calorimetry |
Solubility | 10 mg/mL in DMSO | HPLC |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: